![molecular formula C12H19N3O B13717591 3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)
3-[4-(2-Aminoethyl)-1-piperazinyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-Aminoethyl)-1-piperazinyl]phenol is a chemical compound with the molecular formula C12H19N3O. It is a derivative of phenol, featuring a piperazine ring substituted with an aminoethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Aminoethyl)-1-piperazinyl]phenol typically involves the reaction of 3-chlorophenol with 1-(2-aminoethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
3-[4-(2-Aminoethyl)-1-piperazinyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Alkylated or acylated phenols.
科学研究应用
3-[4-(2-Aminoethyl)-1-piperazinyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
作用机制
The mechanism of action of 3-[4-(2-Aminoethyl)-1-piperazinyl]phenol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or enzyme activity .
相似化合物的比较
Similar Compounds
Tyramine: A naturally occurring monoamine compound derived from tyrosine.
4-(2-Aminoethyl)phenol: A simpler analog with similar structural features.
Uniqueness
3-[4-(2-Aminoethyl)-1-piperazinyl]phenol is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler analogs like tyramine and 4-(2-aminoethyl)phenol, potentially offering enhanced activity or selectivity in certain applications .
属性
分子式 |
C12H19N3O |
|---|---|
分子量 |
221.30 g/mol |
IUPAC 名称 |
3-[4-(2-aminoethyl)piperazin-1-yl]phenol |
InChI |
InChI=1S/C12H19N3O/c13-4-5-14-6-8-15(9-7-14)11-2-1-3-12(16)10-11/h1-3,10,16H,4-9,13H2 |
InChI 键 |
AJVXFWTTZSUWAS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCN)C2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


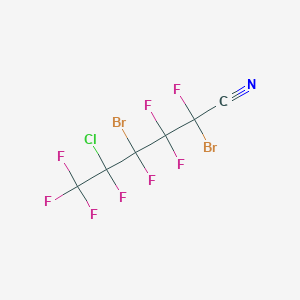
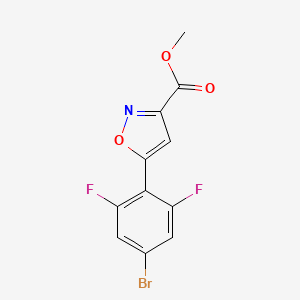
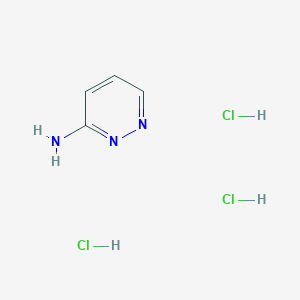
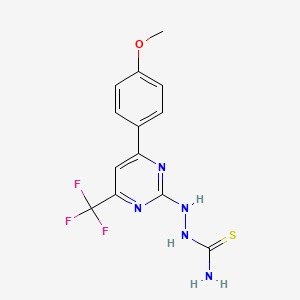
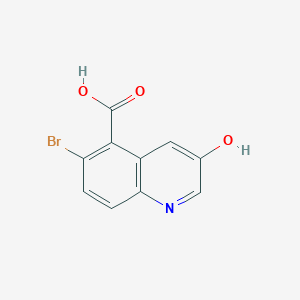
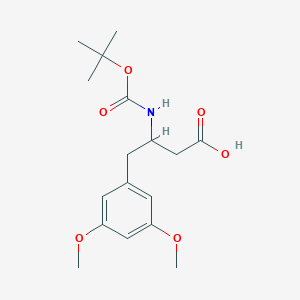
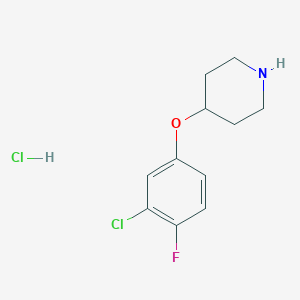
![Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B13717574.png)
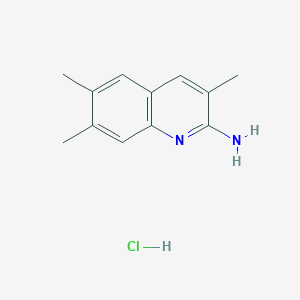

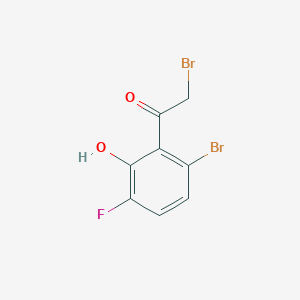
![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
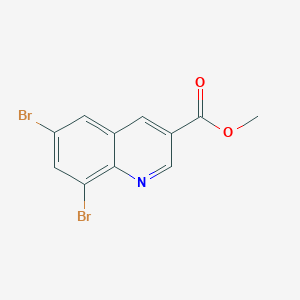
![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride](/img/structure/B13717607.png)
